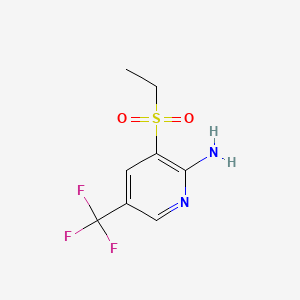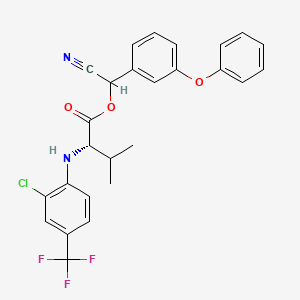
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C9H9F3O3S It is characterized by the presence of a trifluoromethyl group, a methylsulfonyl group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several methodsThe reaction conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the alcohol to a hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the methylsulfonyl group.
3,5-Bis(trifluoromethyl)benzyl Alcohol: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9F3O3S |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI-Schlüssel |
NWGMEBSVXLZMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)





![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)




